molecular formula C18H20O4 B11960612 Methyl 5,5-bis(4-hydroxyphenyl)pentanoate

Methyl 5,5-bis(4-hydroxyphenyl)pentanoate

Cat. No.: B11960612
M. Wt: 300.3 g/mol
InChI Key: BZJZHRBZZLXIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,5-bis(4-hydroxyphenyl)pentanoate is an organic compound with the molecular formula C18H20O4 This compound is characterized by the presence of two hydroxyphenyl groups attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-bis(4-hydroxyphenyl)pentanoate typically involves the esterification of diphenolic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:

Diphenolic Acid+MethanolAcid CatalystMethyl 5,5-bis(4-hydroxyphenyl)pentanoate+Water\text{Diphenolic Acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Diphenolic Acid+MethanolAcid Catalyst​Methyl 5,5-bis(4-hydroxyphenyl)pentanoate+Water

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to maximize yield and purity. The use of continuous reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-bis(4-hydroxyphenyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Alkylated phenols

Scientific Research Applications

Methyl 5,5-bis(4-hydroxyphenyl)pentanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of polymers and resins.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its role in drug delivery systems.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 5,5-bis(4-hydroxyphenyl)pentanoate involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active diphenolic acid, which can interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Diphenolic Acid: The parent compound of Methyl 5,5-bis(4-hydroxyphenyl)pentanoate.

    Bisphenol A: A structurally similar compound with different applications.

    Methyl 4,4-bis(4-hydroxyphenyl)pentanoate: A positional isomer with similar properties.

Uniqueness

This compound is unique due to its specific esterification, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

methyl 5,5-bis(4-hydroxyphenyl)pentanoate

InChI

InChI=1S/C18H20O4/c1-22-18(21)4-2-3-17(13-5-9-15(19)10-6-13)14-7-11-16(20)12-8-14/h5-12,17,19-20H,2-4H2,1H3

InChI Key

BZJZHRBZZLXIBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.